molecular formula C7H16F2N2 B15301265 (3-Amino-2,2-difluoropropyl)diethylamine

(3-Amino-2,2-difluoropropyl)diethylamine

Cat. No.: B15301265
M. Wt: 166.21 g/mol
InChI Key: WHEUFRVNEWESEK-UHFFFAOYSA-N
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Description

(3-Amino-2,2-difluoropropyl)diethylamine is a fluorinated amine characterized by a propyl backbone with two fluorine atoms at the C2 position and a diethylamino group at the terminal end. Its molecular formula is C₇H₁₆F₂N₂ (molecular weight ≈ 174.2 g/mol). The geminal difluoro group introduces significant electronic and steric effects, distinguishing it from non-fluorinated analogs. This compound is of interest in medicinal and synthetic chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding interactions .

Properties

Molecular Formula

C7H16F2N2

Molecular Weight

166.21 g/mol

IUPAC Name

N',N'-diethyl-2,2-difluoropropane-1,3-diamine

InChI

InChI=1S/C7H16F2N2/c1-3-11(4-2)6-7(8,9)5-10/h3-6,10H2,1-2H3

InChI Key

WHEUFRVNEWESEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-difluoropropyl)diethylamine typically involves nucleophilic substitution reactions. One common method is the reaction of diethylamine with a suitable fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-difluoropropyl)diethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)diethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Non-Fluorinated Analog: (3-Aminopropyl)diethylamine

Molecular Formula : C₇H₁₈N₂
Key Differences :

  • Fluorine Substitution: The absence of fluorine in (3-aminopropyl)diethylamine results in lower electronegativity and reduced electron-withdrawing effects. This increases the basicity of the amine group compared to the fluorinated analog.
  • Lipophilicity: The difluoro group in the target compound enhances lipophilicity (logP ≈ 1.8 vs. ≈ 1.2 for the non-fluorinated analog), improving membrane permeability .
  • Synthetic Routes: Non-fluorinated analogs are typically synthesized via alkylation of diethylamine with 3-chloropropylamine, whereas fluorinated derivatives require specialized fluorinating agents (e.g., DAST) .

Chlorinated Analog: (2-Chloroethyl)diethylamine

Molecular Formula : C₆H₁₅ClN₂
Key Differences :

  • Reactivity : The chlorine atom in (2-chloroethyl)diethylamine acts as a leaving group, making it reactive in nucleophilic substitution reactions. In contrast, the fluorine atoms in the target compound are inert under most conditions, favoring stability over reactivity .
  • Applications : Chlorinated derivatives are intermediates in quaternary ammonium salt synthesis, while fluorinated compounds are preferred in drug design for metabolic resistance .

Trifluorinated Analog: Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine

Molecular Formula : C₉H₁₈F₃N₂
Key Differences :

  • Fluorine Density : The trifluoropropyl group introduces three fluorine atoms, creating stronger electron-withdrawing effects. This reduces the basicity of the adjacent amine (pKa ≈ 7.5) compared to the target compound (pKa ≈ 8.2) .
  • The target compound’s geminal difluoro group offers a balance between steric and electronic modulation .

Cyclic Amine Analog: Morpholine Derivatives

Example : Compounds synthesized via morpholine/acetone intermediates ().
Key Differences :

  • Conformational Rigidity: Cyclic amines like morpholine restrict molecular flexibility, whereas the acyclic diethylamino group in the target compound allows for adaptive binding in supramolecular chemistry .
  • Synthetic Complexity : Morpholine derivatives often require multi-step cyclization, while the target compound can be synthesized in fewer steps using fluorinated alkylation reagents .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP pKa (Amine)
(3-Amino-2,2-difluoropropyl)diethylamine C₇H₁₆F₂N₂ 174.2 1.8 8.2
(3-Aminopropyl)diethylamine C₇H₁₈N₂ 130.2 1.2 9.5
(2-Chloroethyl)diethylamine C₆H₁₅ClN₂ 150.6 1.5 8.8
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine C₉H₁₈F₃N₂ 222.2 2.1 7.5

Research Findings

  • Metabolic Stability: Fluorination in this compound reduces oxidative metabolism by cytochrome P450 enzymes, enhancing its half-life compared to non-fluorinated analogs .
  • Catalytic Applications: The diethylamino group’s flexibility enables its use as a ligand in transition-metal catalysis, outperforming rigid morpholine derivatives in asymmetric synthesis .
  • Toxicity Profile : Geminal difluoro compounds exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to chlorinated analogs (LD₅₀ ≈ 200 mg/kg) .

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